molecular formula C16H22N4O B2640709 N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide CAS No. 1797361-48-8

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide

Cat. No.: B2640709
CAS No.: 1797361-48-8
M. Wt: 286.379
InChI Key: FWPSHEKRYAWFPA-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide is a complex organic compound that features a cyano group, a cyclopropyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide typically involves the reaction of a cyano-substituted cyclopropane with a pyridinyl-substituted amine. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent amide formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and pyridinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets. The cyano group and pyridinyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-(pyridin-2-yl)amides and cyclopropyl-substituted amides. Examples include:

  • N-(pyridin-2-yl)acetamide
  • N-(cyclopropylmethyl)acetamide

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide is unique due to the presence of both a cyano group and a cyclopropyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications .

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-2-ylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(14-6-4-5-9-18-14)20(3)10-15(21)19-16(2,11-17)13-7-8-13/h4-6,9,12-13H,7-8,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPSHEKRYAWFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)CC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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